N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a benzo[f][1,4]oxazepin-3-one core fused with a 1,2,4-triazole-5-carboxamide moiety via an ethyl linker. The benzo-oxazepinone system is known for modulating GABA receptors, while the triazole carboxamide group may enhance binding specificity or metabolic stability .
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-12-8-22-11-4-2-1-3-10(11)7-19(12)6-5-15-14(21)13-16-9-17-18-13/h1-4,9H,5-8H2,(H,15,21)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNYTMCWAVAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) , a widely explored anticancer drug target that plays a crucial role in single-strand DNA break repair processes.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . PARP1 is involved in the repair of single-strand DNA breaks. By inhibiting PARP1, this compound may increase the number of DNA breaks, leading to cell death, particularly in cancer cells that are heavily reliant on PARP1 for survival.
Result of Action
The inhibition of PARP1 by this compound could lead to an increase in DNA damage, particularly in cancer cells. This could result in cell death and potentially have a therapeutic effect in the treatment of certain types of cancer.
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoxazepines and triazoles, characterized by a complex structure that influences its biological properties. The molecular formula is with a molecular weight of 349.4 g/mol. Its structural features enable interactions with various biological targets.
This compound primarily exerts its effects through:
- Inhibition of Kinases : The compound has shown potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation. It has demonstrated an IC50 value as low as 0.91 nM for RIPK1 inhibition .
- Anti-inflammatory Effects : By modulating pathways associated with inflammatory responses, the compound may reduce the severity of conditions such as ulcerative colitis and psoriasis .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
In Vitro Studies
| Study | Cell Line | IC50 (nM) | Observations |
|---|---|---|---|
| U937 Assay | Human Monocytic | 200 ± 37 | Blocked necrotic cell death induced by TNF . |
| ADP-Glo Assay | Various | 16 ± 14 | Effective in inhibiting cellular necroptosis . |
These studies indicate that the compound not only inhibits RIPK1 but also affects cell viability and proliferation in specific cancer cell lines.
In Vivo Studies
Recent research has highlighted the compound's potential in animal models:
- Mouse Models : Administration of the compound significantly reduced necroptotic cell death in both mouse and human cells, indicating its therapeutic potential in inflammatory diseases .
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties with a half-life of approximately 11.5 hours and good oral bioavailability (up to 86%) in rat models .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Ulcerative Colitis : In a phase II clinical trial (NCT02903966), the compound demonstrated significant efficacy in treating patients with chronic immune inflammatory disorders, including ulcerative colitis .
- Psoriasis : Another trial (NCT02776033) explored its effects on psoriasis patients, showing promising results in reducing inflammation and skin lesions .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Antimicrobial Activity : Research has shown that derivatives of 1,2,4-triazole compounds possess antimicrobial properties. Studies indicate that some synthesized triazole derivatives demonstrate moderate to good activity against a range of microorganisms, including bacteria such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of the benzoxazepine moiety may enhance these effects due to synergistic interactions between the two structural components.
Anti-inflammatory Properties : The compound's mechanism of action likely involves the modulation of inflammatory pathways by targeting specific enzymes or receptors. The benzoxazepine structure can facilitate binding to hydrophobic pockets within these targets, potentially leading to the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further exploration in the treatment of inflammatory diseases.
Cancer Research
Recent studies have investigated the potential of oxazepine derivatives in oncology. For instance, compounds similar to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide have been shown to induce differentiation in acute myeloid leukemia cells. This effect is crucial for developing new therapeutic strategies against leukemia .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. Research indicates that modifications to the triazole ring or the benzoxazepine moiety can significantly impact the biological activity and selectivity of the compound . These insights are essential for designing more effective derivatives with enhanced therapeutic profiles.
Data Table: Biological Activities and Properties
Case Studies
Case Study 1: Antimicrobial Screening
A study synthesized several triazole derivatives and evaluated their antimicrobial activities. Among these, this compound demonstrated significant inhibition against multiple bacterial strains. The results suggest that structural modifications can enhance antimicrobial efficacy.
Case Study 2: Cancer Therapeutics
In a series of experiments aimed at leukemia treatment, compounds derived from oxazepine structures were tested for their ability to induce cell differentiation. The results indicated that certain derivatives could effectively promote differentiation in acute myeloid leukemia cells, highlighting their potential as novel therapeutic agents.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzodiazepines, triazole-based enzyme inhibitors, and oxadiazole derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Analogues
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Hypothetical Property Comparison (Based on Structural Analogues)
Limitations and Contradictions
- Evidence Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Contradictory Features : The ethyl linker in the target compound may reduce metabolic clearance compared to ester-linked analogs (e.g., ), but this remains unverified .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzo[f][1,4]oxazepinone core via cyclization of substituted 2-aminophenol derivatives under acidic conditions.
- Step 2: Alkylation of the oxazepine nitrogen using ethyl bromoacetate or similar reagents.
- Step 3: Coupling of the triazole-5-carboxamide moiety via carbodiimide-mediated amidation.
Critical Conditions:
- Temperature: Controlled heating (60–80°C) during cyclization to minimize side products.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility.
- Catalysts: Use of HOBt/DCC for efficient amide bond formation.
Reference: Similar protocols for oxazepine-triazole hybrids are detailed in and , emphasizing reaction optimization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify the benzo[f]oxazepine core and triazole substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]+ at m/z 396.12).
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
Reference: and highlight the use of NMR and HPLC for intermediates and final product validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxazepine or triazole moieties) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematic substitution at the oxazepine 7-position (e.g., fluoro, chloro) and triazole N1-position (e.g., methyl, allyl) can modulate kinase inhibition or cytotoxicity.
- Example: Fluoro-substituted analogs (e.g., 7-fluoro derivatives) show enhanced metabolic stability due to reduced CYP450-mediated oxidation .
Q. Table 1: Substituent Effects on Activity
| Position | Substituent | Observed Impact | Source |
|---|---|---|---|
| Oxazepine-7 | -F | ↑ Metabolic stability | |
| Triazole-N1 | -CH3 | ↓ Solubility, ↑ LogP | |
| Oxazepine-3 | -OCH3 | Altered binding affinity |
Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for cytotoxicity).
- Data Normalization: Normalize IC50 values to protein concentration (e.g., μg/mL) or cell viability (MTT assay).
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers.
Reference: and discuss variability in kinase inhibition data due to assay conditions .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model binding to ATP pockets (e.g., EGFR kinase).
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR Models: Develop predictive models using descriptors like LogP, polar surface area, and H-bond donors.
Reference: highlights ICReDD’s quantum chemical approaches for reaction and interaction modeling .
Q. Table 2: Key Analytical Techniques and Applications
| Technique | Application | Example Data | Source |
|---|---|---|---|
| HPLC-UV | Purity analysis | Retention time = 8.2 min | |
| HRMS | Molecular ion confirmation | [M+H]+ = 396.12 | |
| 1H NMR | Substituent verification | δ 7.8 ppm (triazole H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
